molecular formula C16H18N2O5S2 B2644053 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034562-79-1

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2644053
CAS No.: 2034562-79-1
M. Wt: 382.45
InChI Key: ORTDKCBTVHLPMQ-UHFFFAOYSA-N
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Description

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to an acetylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the acetylthiophene derivative, which can be achieved through the acetylation of thiophene. This intermediate is then reacted with an appropriate ethylamine derivative to introduce the ethylsulfamoyl group. Finally, the resulting compound is coupled with 2-methoxybenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetylthiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylthiophene can be reduced to an alcohol.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The acetylthiophene moiety could play a role in binding to the target, while the sulfamoyl and methoxy groups may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-acetylthiophene: A simpler analog that lacks the benzamide and sulfamoyl groups.

    2-methoxybenzamide: Lacks the thiophene and sulfamoyl groups.

    N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl derivatives: Compounds with similar sulfamoyl and thiophene moieties but different substituents on the benzamide core.

Uniqueness

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the acetylthiophene moiety, in particular, may enhance its binding affinity to certain biological targets, while the methoxy and sulfamoyl groups can modulate its solubility and stability.

Properties

IUPAC Name

5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-18-25(21,22)12-4-5-14(23-2)13(9-12)16(17)20/h3-6,9,18H,7-8H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDKCBTVHLPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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